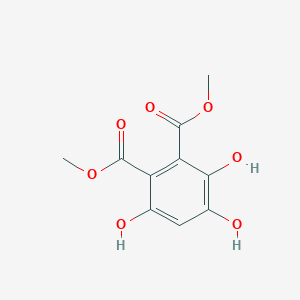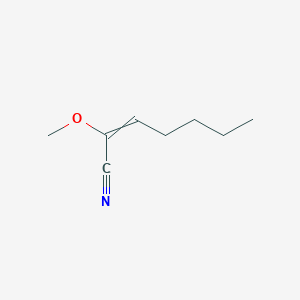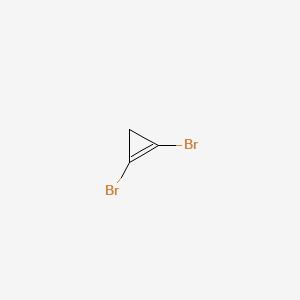
1,2-Dibromocycloprop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromocycloprop-1-ene is an organic compound characterized by a three-membered cyclopropane ring with two bromine atoms attached to adjacent carbon atoms. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dibromocycloprop-1-ene can be synthesized through the bromination of cyclopropene. The reaction typically involves the addition of bromine (Br₂) to cyclopropene in an inert solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) under controlled conditions . The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1,2-Dibromocycloprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH⁻), alkoxides (RO⁻), or amines (NH₂⁻).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclopropene.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Nucleophiles: Hydroxide (OH⁻), alkoxides (RO⁻), amines (NH₂⁻)
Bases: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Solvents: Carbon tetrachloride (CCl₄), chloroform (CHCl₃), ethanol (EtOH)
Major Products Formed
Substitution Products: 1-bromo-2-hydroxycyclopropane, 1-bromo-2-alkoxycyclopropane
Elimination Products: Cyclopropene
Addition Products: Various ring-opened or ring-expanded compounds
科学的研究の応用
1,2-Dibromocycloprop-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of new drugs and therapeutic agents.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and advanced composites.
Biological Studies: Researchers use this compound to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
作用機序
The mechanism of action of 1,2-dibromocycloprop-1-ene involves its high reactivity due to the strained three-membered ring and the presence of two bromine atoms. The compound can undergo nucleophilic substitution or elimination reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, altering their function and activity .
類似化合物との比較
Similar Compounds
1,2-Dibromocyclopentane: Similar in structure but with a five-membered ring.
1,2-Dibromoethane: A linear compound with two bromine atoms on adjacent carbon atoms.
1,3-Dibromocyclopropane: A cyclopropane derivative with bromine atoms on non-adjacent carbon atoms.
Uniqueness
1,2-Dibromocycloprop-1-ene is unique due to its highly strained three-membered ring, which imparts significant reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in studying reaction mechanisms and molecular interactions .
特性
CAS番号 |
108186-05-6 |
|---|---|
分子式 |
C3H2Br2 |
分子量 |
197.86 g/mol |
IUPAC名 |
1,2-dibromocyclopropene |
InChI |
InChI=1S/C3H2Br2/c4-2-1-3(2)5/h1H2 |
InChIキー |
VTOBRKIUPUIWEG-UHFFFAOYSA-N |
正規SMILES |
C1C(=C1Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
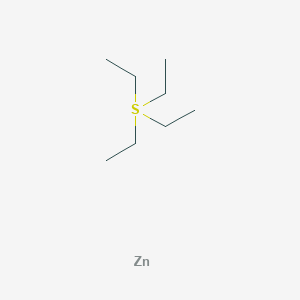
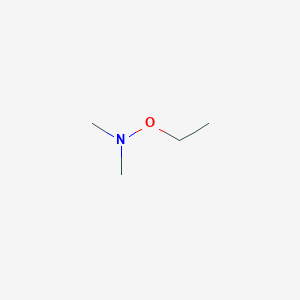
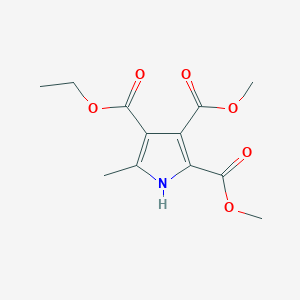
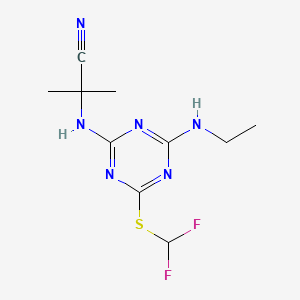

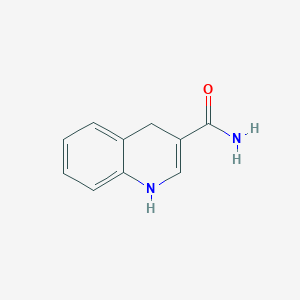
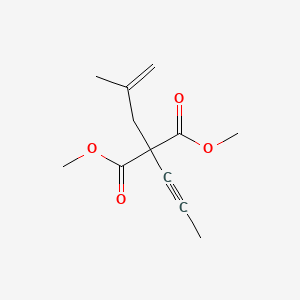
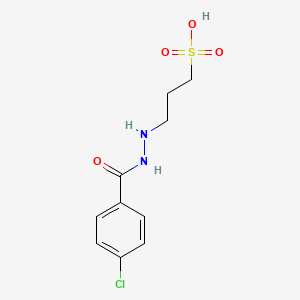
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)

